2,4,6-Trifluorobiphenyl
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Overview
Description
2,4,6-Trifluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H7F3 It consists of two benzene rings connected by a single bond, with three fluorine atoms substituted at the 2, 4, and 6 positions on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,6-Trifluoro-1,1’-biphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2,4,6-Trifluoro-1,1’-biphenyl often involves the use of 1,3,5-trifluorobenzene as a starting material. The process includes steps such as lithiumation, aldehyde formation, reduction, and halogenation. These steps are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives with varying degrees of hydrogenation.
Scientific Research Applications
2,4,6-Trifluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-1,1’-biphenyl involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards different biological targets, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoroaniline
- 2,4,6-Trifluorophenol
- 2,4,6-Trifluorotoluene
Uniqueness
Compared to these similar compounds, 2,4,6-Trifluoro-1,1’-biphenyl has a unique structure with two benzene rings, which can influence its chemical reactivity and physical properties. The presence of three fluorine atoms also imparts distinct electronic characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7F3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
1,3,5-trifluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7F3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
XNAKKTLRTNNKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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